4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

Description

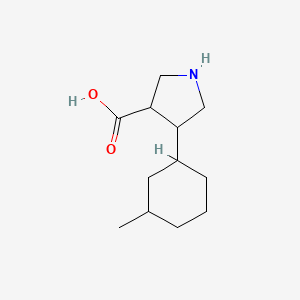

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 3-methylcyclohexyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position.

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-(3-methylcyclohexyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H21NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h8-11,13H,2-7H2,1H3,(H,14,15) |

InChI Key |

KPBBMOZZBUNZBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C2CNCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Enantioselective Michael Addition

A modern and efficient approach utilizes organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes to access pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess (up to 97%) in as few as two steps at low temperature.

- Step 1: Michael addition of a nitroalkane to a 4-(3-methylcyclohexyl)-substituted enoate forms a nitro-substituted intermediate.

- Step 2: Subsequent cyclization and reduction steps yield the pyrrolidine ring with the carboxylic acid group.

This method benefits from:

- High stereoselectivity.

- Use of commercially available starting materials.

- Mild reaction conditions.

Condensation and Alkylation Routes

Earlier methods involve condensation of appropriate aldehydes with amino acid derivatives followed by alkylation to introduce the cyclohexyl substituent:

- Condensation of compounds of the general formula containing a pyrrolidinone core with benzaldehydes or cyclohexyl aldehydes.

- Alkylation with alkyl halides or organometallic reagents to install the 3-methylcyclohexyl group at the 4-position.

These methods are often more time-consuming and may require protection/deprotection steps.

Carbodiimide-Mediated Coupling and Hydrolysis

For the installation of the carboxylic acid group or its derivatives:

- Activation of esters or acid chlorides using carbodiimide reagents (e.g., N,N'-carbonyldiimidazole) followed by coupling with amines or hydrolysis to yield the free acid.

- Hydrolysis of ester intermediates under acidic or basic conditions to afford the carboxylic acid.

Detailed Synthetic Procedure Example (Organocatalytic Michael Addition)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-(3-Methylcyclohexyl)-4-oxo-2-enoate + Nitroalkane + Organocatalyst | Michael addition at low temperature (0–25 °C) | Formation of nitro-substituted intermediate with high enantiomeric excess |

| 2 | Cyclization and reduction (e.g., hydrogenation or chemical reduction) | Closure of pyrrolidine ring and conversion of nitro group to amine | Formation of 4-(3-methylcyclohexyl)pyrrolidine-3-carboxylic acid |

Analytical Data and Purity

- NMR Spectroscopy: 1H and 13C NMR data confirm the structure, with characteristic multiplets for cyclohexyl protons and signals for pyrrolidine ring protons.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound.

- Purity: High-performance liquid chromatography (HPLC) and evaporative light scattering detection (ELSD) confirm purity >99% in reported syntheses.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Organocatalytic Michael Addition | 4-(3-Methylcyclohexyl)-4-oxo-2-enoates, Nitroalkanes | Organocatalysts, mild reductants | High stereoselectivity, short synthesis, mild conditions | Requires optimized catalyst and conditions |

| Condensation and Alkylation | Pyrrolidinone derivatives, aldehydes, alkyl halides | Bases, alkylating agents | Established protocols, versatile | Multi-step, longer reaction times |

| Carbodiimide-Mediated Coupling | Esters or acid chlorides, amines | N,N'-Carbonyldiimidazole, HATU | Efficient coupling, good yields | Sensitive to moisture, requires careful handling |

Research Discoveries and Advances

- The organocatalytic Michael addition approach pioneered by Prof. Fujie Tanaka's group represents a breakthrough in the synthesis of beta-proline derivatives, including 4-substituted pyrrolidine-3-carboxylic acids, by enabling a two-step, low-temperature, highly stereoselective synthesis .

- Earlier synthetic routes, while effective, often involved lengthy procedures and less control over stereochemistry.

- Recent developments in coupling reagents and mild hydrolysis techniques have improved the efficiency of functional group transformations in these molecules.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-3-carboxylic Acid Derivatives

Structural Modifications and Substituent Effects

The pharmacological and chemical behavior of pyrrolidine-3-carboxylic acids is heavily influenced by substituents on the pyrrolidine ring and the cyclohexyl group. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Impact on Yield and Purity :

- Compounds with electron-withdrawing groups (e.g., trifluoromethylphenyl) exhibit higher purity (>99%) but moderate yields (68%), likely due to stabilized intermediates .

- Methoxyphenyl derivatives achieve both high yield (60%) and purity (99%), suggesting favorable synthetic pathways .

- Steric hindrance from bulky groups (e.g., 3-bromophenyl) may complicate purification, as seen in Boc-protected analogs .

Stereochemical Considerations :

- The corrected configuration of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid () underscores the critical role of stereochemistry in biological activity and crystallization behavior .

Physicochemical Properties: Derivatives with polar substituents (e.g., propoxycarbonyl) show increased topological polar surface area (83.9 Ų), enhancing solubility in aqueous media .

Biological Activity

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring and a cyclohexylmethyl substituent, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of approximately 225.32 g/mol. The presence of the carboxylic acid functional group enhances its reactivity, while the rigid pyrrolidine structure combined with the flexible cyclohexylmethyl group may improve its binding affinity to biological receptors.

Biological Activity Overview

Preliminary studies indicate that this compound may act as a ligand for specific receptors, influencing various signaling pathways. This interaction profile suggests potential therapeutic applications, particularly in pain management and inflammation modulation.

The compound's mechanism of action is believed to involve:

- Binding to Receptors : It may interact with specific receptors, modulating their activity.

- Enzyme Inhibition : Its structural features allow it to inhibit certain enzymes, which could be beneficial in therapeutic contexts.

Research Findings

Recent studies have explored the biological activity of this compound through various assays and models. Key findings include:

-

Receptor Binding Studies :

- Investigations into the binding affinity of this compound to various receptors have shown promising results, indicating its potential as a drug candidate.

- Binding assays often utilize techniques such as radiolabeled ligand binding and competition assays.

-

In Vitro Activity :

- In vitro studies have demonstrated that this compound can modulate signaling pathways associated with pain and inflammation.

- It has shown efficacy in reducing inflammatory markers in cell cultures.

-

In Vivo Studies :

- Animal models have been employed to assess the pharmacological effects of this compound. Results indicate significant analgesic effects comparable to established pain relievers.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | Lacks cyclohexylmethyl group | Different chemical properties |

| Cyclohexylmethylamine | Contains cyclohexylmethyl group | Lacks pyrrolidine ring |

| Proline derivatives | Share pyrrolidine ring | Different substituents affect activity |

The combination of the rigid pyrrolidine structure and flexible cyclohexylmethyl group enhances the binding affinity and selectivity of this compound compared to other compounds.

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Pain Management Study :

- A study investigated the analgesic effects of this compound in a rat model of neuropathic pain.

- Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a new therapeutic agent for chronic pain conditions.

-

Inflammation Modulation :

- Another study focused on the anti-inflammatory properties of the compound in a mouse model of arthritis.

- Treatment with this compound led to decreased levels of pro-inflammatory cytokines, highlighting its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.